molecular formula C17H15N3O B12518950 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-

1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-

Cat. No.: B12518950
M. Wt: 277.32 g/mol
InChI Key: OALRUALPKWRPLA-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- is a heterocyclic compound that belongs to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This specific compound is characterized by the presence of a triazinone core substituted with a phenyl group and a 4-methylphenylmethyl group. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild reaction conditions and can be carried out in the presence of a suitable solvent such as dichloromethane . Another approach involves the annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines . This method is characterized by high chemical yield and functional group tolerance.

Chemical Reactions Analysis

1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the triazine ring.

    Annulation: The compound can undergo annulation reactions with nitrile imines to form bicyclic derivatives.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, in agricultural applications, the compound inhibits photosynthesis by binding to the photosystem II complex in plants .

Comparison with Similar Compounds

1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- can be compared with other triazine derivatives such as:

The uniqueness of 1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)11-15-17(21)20-19-16(18-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21)

InChI Key

OALRUALPKWRPLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

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